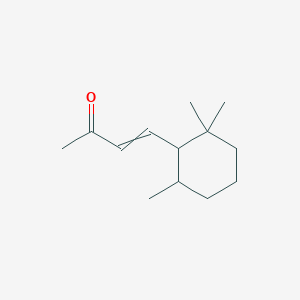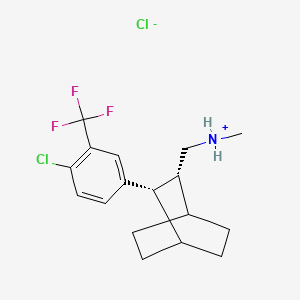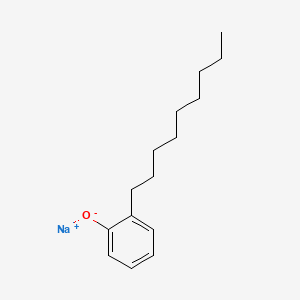
Sodium nonylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium nonylphenolate is an organic compound with the molecular formula C15H23NaO. It is the sodium salt of nonylphenol, a compound that belongs to the alkylphenol family. This compound is known for its surfactant properties, making it useful in various industrial applications, including detergents, emulsifiers, and dispersants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium nonylphenolate can be synthesized through the reaction of nonylphenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where nonylphenol is dissolved in a suitable solvent, and sodium hydroxide is added gradually. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent overheating. The general reaction is as follows: [ \text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{OH} + \text{NaOH} \rightarrow \text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{ONa} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where nonylphenol and sodium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to purification processes to remove any unreacted starting materials and by-products. The final product is typically obtained as a solid or concentrated aqueous solution .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium nonylphenolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nonylphenol ethoxylates, which are used as non-ionic surfactants.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Hydrolysis: In the presence of water, this compound can hydrolyze back to nonylphenol and sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Substitution Reagents: Various metal salts can be used to replace the sodium ion.
Hydrolysis Conditions: Aqueous solutions at elevated temperatures can facilitate hydrolysis.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation.
Metal Phenolates: Formed through substitution reactions.
Nonylphenol: Formed through hydrolysis.
Applications De Recherche Scientifique
Sodium nonylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of sodium nonylphenolate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. At the molecular level, this compound interacts with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in water. This property is particularly useful in emulsification and solubilization processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonylphenol: The parent compound of sodium nonylphenolate, used in similar applications but lacks the ionic properties of the sodium salt.
Nonylphenol Ethoxylates: Oxidized derivatives of nonylphenol, used as non-ionic surfactants.
Sodium Dodecylbenzenesulfonate: Another surfactant with similar applications but different chemical structure.
Uniqueness
This compound is unique due to its combination of surfactant properties and ionic nature, which allows it to interact with both hydrophobic and hydrophilic molecules. This makes it particularly effective in applications requiring emulsification and dispersion .
Propriétés
Numéro CAS |
54181-64-5 |
|---|---|
Formule moléculaire |
C15H23NaO |
Poids moléculaire |
242.33 g/mol |
Nom IUPAC |
sodium;2-nonylphenolate |
InChI |
InChI=1S/C15H24O.Na/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h9-10,12-13,16H,2-8,11H2,1H3;/q;+1/p-1 |
Clé InChI |
LGORLCOUTMVEAC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1[O-].[Na+] |
Numéros CAS associés |
25154-52-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


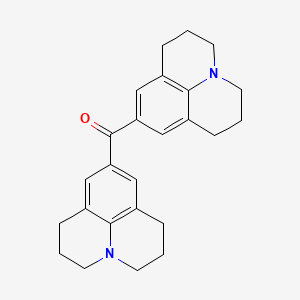
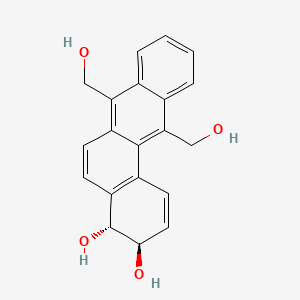
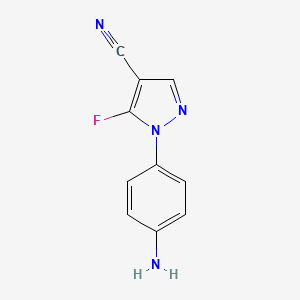
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)

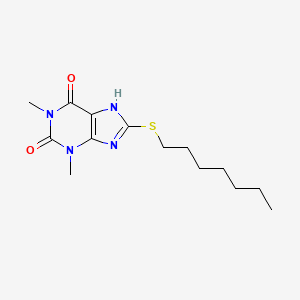
![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
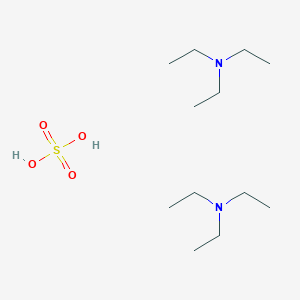
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
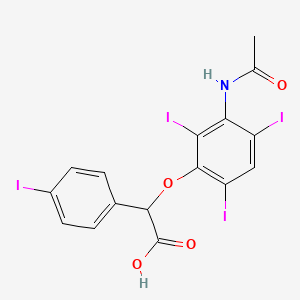
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
